molecular formula C13H13ClF3N3O2S2 B2675864 5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1797225-05-8

5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2675864
CAS No.: 1797225-05-8
M. Wt: 399.83
InChI Key: FSQAXZIOBJVYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide" is a sulfonamide derivative with unique structural features. The presence of a pyrazole ring substituted with a cyclopropyl group and a trifluoromethyl group, combined with a thiophene sulfonamide moiety, gives this compound distinct physicochemical properties that make it an interesting subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, including:

  • Preparation of intermediates such as 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole.

  • Introduction of the ethyl linker.

  • Sulfonamide formation with thiophene derivatives.

Industrial Production Methods: Industrial production would scale up these synthetic routes using optimized reaction conditions, including temperature control, solvent selection, and purification processes to ensure high yield and purity.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the pyrazole ring or sulfur moiety, forming sulfoxides or sulfone derivatives.

  • Reduction: : Reduction reactions could target the sulfonamide or pyrazole functionalities.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly at the chloro position.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Halogens, organometallics.

Major Products Formed

  • Oxidized derivatives like sulfoxides and sulfones.

  • Reduced forms with modified functional groups.

  • Substituted products depending on the reagents used.

Scientific Research Applications

In Chemistry: Used as a building block for synthesizing other complex molecules due to its diverse functional groups.

In Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors, owing to its unique structure.

In Medicine: Explored for potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.

In Industry: Potentially useful in the development of specialty chemicals or advanced materials due to its stability and reactivity profile.

Mechanism of Action

The mechanism of action involves:

  • Binding to molecular targets: : The compound's sulfonamide group may interact with enzymes or receptors, disrupting their normal function.

  • Pathways involved: : Potential inhibition of enzymatic pathways critical for cell survival or proliferation.

Similar Compounds

  • N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

  • 5-chloro-N-(2-(3-trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

  • 5-chloro-N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Uniqueness: The unique combination of the chloro, cyclopropyl, and trifluoromethyl groups in the specified compound provides distinct physicochemical properties and biological activities not observed in other related structures.

Properties

IUPAC Name

5-chloro-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N3O2S2/c14-11-3-4-12(23-11)24(21,22)18-5-6-20-9(8-1-2-8)7-10(19-20)13(15,16)17/h3-4,7-8,18H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQAXZIOBJVYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=C(S3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.